![molecular formula C14H13N3O3 B5636112 4-methyl-3-nitro-N-(3-pyridinylmethyl)benzamide](/img/structure/B5636112.png)
4-methyl-3-nitro-N-(3-pyridinylmethyl)benzamide
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Description
Synthesis Analysis
The synthesis of related benzamide compounds often involves multi-step processes, including chlorination, aminolysis, and condensation reactions. For instance, a similar compound, MGCD0103, an orally active histone deacetylase inhibitor, was synthesized through a selective inhibition process, demonstrating the complex synthesis routes these compounds can undergo (Zhou et al., 2008). Another example is the preparation of 2-[(pyridine-4-yl)methylamino]-N-[4-(trifluoromethyl)phenyl]benzamide, showcasing a practical synthesis approach with mild conditions and good yield (Ping, 2007).
Molecular Structure Analysis
Molecular structure analysis, including X-ray diffraction and spectroscopic techniques, plays a critical role in understanding the conformation and arrangement of atoms within benzamides. For example, the crystal structure analysis of N-(4-methyl phenyl)-2-(3-nitro-benzamido) benzamide provided insights into intermolecular connections and the importance of hydrogen bonding in crystal packing structure (Ayoob & Hawaiz, 2023).
Chemical Reactions and Properties
The reactivity of benzamide derivatives with various reagents can lead to diverse chemical reactions. For instance, the Ce(iii)-catalyzed synthesis of pyridyl benzamides from aminopyridines and nitroolefins highlights the versatility of these compounds in chemical synthesis (Chen et al., 2018).
Physical Properties Analysis
Physical properties, including solubility, melting point, and crystal structure, are essential for understanding the applicability of benzamide compounds. The synthesis and characterization of novel polyimides derived from pyridine-containing monomers illustrate the impact of molecular structure on solubility and thermal stability (Wang et al., 2006).
Chemical Properties Analysis
Chemical properties, such as reactivity with other compounds, stability under various conditions, and the ability to undergo specific reactions, are critical for benzamides' practical applications. The synthesis and anticancer evaluation of N-(Pyridin-3-yl)benzamide derivatives highlight the potential therapeutic applications and the importance of functional groups in determining activity (Mohan et al., 2021).
Mechanism of Action
properties
IUPAC Name |
4-methyl-3-nitro-N-(pyridin-3-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3/c1-10-4-5-12(7-13(10)17(19)20)14(18)16-9-11-3-2-6-15-8-11/h2-8H,9H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQJIHDLAGNFTAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCC2=CN=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-3-nitro-N-(pyridin-3-ylmethyl)benzamide |
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